5-Methyl-1-nitropyrazole

Descripción

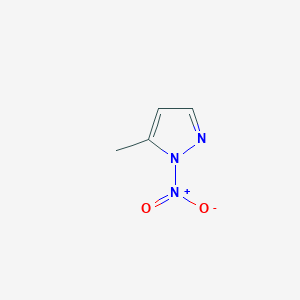

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-1-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-4-2-3-5-6(4)7(8)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZTWMHSCHJVCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342399 | |

| Record name | 5-Methyl-1-nitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31163-85-6 | |

| Record name | 5-Methyl-1-nitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methyl 1 Nitropyrazole and Its Isomeric Forms

Regioselective Nitration of Pyrazole (B372694) Precursors

The introduction of a nitro group onto a pyrazole ring is highly dependent on the nitrating agent and the substitution pattern of the pyrazole itself. For 3(5)-methylpyrazole, nitration can occur on the nitrogen atom (N-nitration) or a carbon atom (C-nitration), leading to different isomers.

Direct nitration of pyrazoles using strong acid mixtures, such as nitric acid and sulfuric acid, typically results in substitution at the 4-position of the ring. kcsnet.or.kracrhem.org For instance, the nitration of 3,5-dimethylpyrazole (B48361) with this mixed acid system yields 3,5-dimethyl-4-nitropyrazole exclusively. semanticscholar.org When N-substituted pyrazoles like 1-methylpyrazole (B151067) are subjected to nitration, a mixture of products can be formed, with the nitro group substituting at various positions on the ring, influenced by the reaction conditions. semanticscholar.orgresearchgate.net The direct nitration of pyrazole itself with a mixture of nitric acid and trifluoroacetic anhydride (B1165640) can lead to a 3,4-dinitrated product. semanticscholar.org

The regioselectivity of electrophilic substitution is governed by the electronic properties of the pyrazole ring, where the 4-position is often the most susceptible to attack by the nitronium ion (NO₂⁺).

A common and effective method for the N-nitration of pyrazoles involves the use of a mixture of nitric acid and a carboxylic acid anhydride, most frequently acetic anhydride (Ac₂O). mdpi.comnih.gov This combination generates acetyl nitrate (B79036), a milder nitrating agent that preferentially attacks the ring nitrogen. The nitration of 3(5)-methylpyrazole with nitric acid in acetic anhydride is a key step in producing the N-nitro isomers, 3-methyl-1-nitropyrazole and 5-methyl-1-nitropyrazole. researchgate.net These N-nitropyrazoles are crucial intermediates that can be isolated before undergoing further transformations, such as thermal rearrangement. acrhem.orgresearchgate.net This two-step sequence of N-nitration followed by rearrangement is a principal pathway for synthesizing C-nitropyrazoles that are not accessible via direct C-nitration. nih.gov

Table 1: Selected Nitration Strategies for Pyrazole Derivatives

| Starting Material | Nitrating Agent | Primary Product(s) | Reference(s) |

|---|---|---|---|

| Pyrazole | HNO₃ / H₂SO₄ | 4-Nitropyrazole | kcsnet.or.kracrhem.org |

| 3(5)-Methylpyrazole | HNO₃ / Ac₂O | 3-Methyl-1-nitropyrazole & this compound | researchgate.net |

| 1-Methylpyrazole | Conc. HNO₃ / Trifluoroacetic Anhydride | 1-Methyl-3-nitropyrazole | nih.gov |

| 3,5-Dimethylpyrazole | HNO₃ / H₂SO₄ | 3,5-Dimethyl-4-nitropyrazole | semanticscholar.org |

| Pyrazole | HNO₃ / Trifluoroacetic Anhydride | 3,4-Dinitropyrazole | semanticscholar.org |

Thermal Rearrangement Pathways of N-Nitropyrazoles to C-Nitropyrazoles

The thermal conversion of N-nitropyrazoles to their more stable C-nitro isomers is a well-established and synthetically valuable reaction. mdpi.comnih.gov This process is uncatalyzed and occurs intramolecularly at elevated temperatures, typically between 120°C and 190°C. kcsnet.or.kracrhem.orgresearchgate.net The specific isomer formed is dictated by the structure of the starting N-nitropyrazole. For instance, the thermal rearrangement of 3-methyl-1-nitropyrazole leads exclusively to 3(5)-methyl-5(3)-nitropyrazole. researchgate.net In contrast, the rearrangement of its isomer, this compound, produces primarily 3(5)-methyl-4-nitropyrazole in high yield (93%), with a small amount of 3(5)-methyl-5(3)-nitropyrazole as a byproduct. researchgate.net

The mechanism of this thermal rearrangement is understood to be a nih.govrsc.org sigmatropic reaction. kcsnet.or.krresearchgate.netacs.org In this pericyclic reaction, the nitro group migrates from the nitrogen atom (position 1) to an adjacent carbon atom (position 5 or 3) through a concerted transition state. researchgate.netpsu.edu This process involves the breaking of the N-NO₂ sigma bond and the formation of a new C-NO₂ sigma bond, with a simultaneous reorganization of the pi electrons within the pyrazole ring to restore aromaticity in the final C-nitropyrazole product. kcsnet.or.krresearchgate.net The reaction is classified as a sigmatropic shift because a sigma bond appears to move across a pi system. wikipedia.org

The choice of solvent is critical for the efficiency of the thermal rearrangement. The reaction requires high-boiling solvents to achieve the necessary temperatures. acrhem.orgnih.gov Commonly used solvents include benzonitrile, anisole (B1667542), xylene, mesitylene, and n-octanol. acrhem.orgmdpi.com The efficiency of the rearrangement and the quality of the resulting product can be significantly influenced by the solvent. Benzonitrile is often the preferred medium, as it can lead to higher yields and cleaner reactions. mdpi.comacs.org Other solvents may be less effective; for example, using anisole can necessitate prolonged reaction times, while n-octanol may result in a lower quality product. mdpi.com The solubility of the starting material and the product in the chosen solvent at different temperatures is also a key parameter for optimizing the process and maximizing yield. acs.org

Table 2: Solvents for Thermal Rearrangement of N-Nitropyrazoles

| Solvent | Typical Temperature Range (°C) | Observations | Reference(s) |

|---|---|---|---|

| Benzonitrile | ~180 | Often preferred, good yields | acrhem.orgmdpi.comacs.org |

| Anisole | ~145 | May require longer reaction times | mdpi.comnih.gov |

| Xylene | 120-190 | Effective high-boiling solvent | acrhem.orgnih.gov |

| Mesitylene | 120-190 | Effective high-boiling solvent | acrhem.orgnih.gov |

| n-Octanol | 120-190 | May lead to poor product quality | mdpi.com |

| N-Methylformamide | 120-190 | Alternative high-boiling polar solvent | acrhem.orgnih.gov |

Cyclocondensation and Heterocylization Approaches

An alternative to modifying a pre-formed pyrazole ring is to construct the nitropyrazole ring system from acyclic precursors. Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a hydrazine (B178648) derivative with a 1,3-bielectrophilic compound, such as a β-diketone or an α,β-unsaturated ketone. rsc.orgmdpi.com To synthesize nitropyrazoles directly, this strategy requires precursors that already contain a nitro group.

For example, N-substituted 4-nitropyrazoles can be prepared with excellent regioselectivity and in good yields through the cyclocondensation of monosubstituted hydrazines with ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate. rsc.orgrsc.org Similarly, persubstituted nitropyrazoles have been synthesized from the reaction of 2-nitroperchlorobutadiene with hydrazines. beilstein-journals.org Another approach involves the reaction of hydrazones with nitroolefins, mediated by a base, which can provide a regioselective route to various substituted nitropyrazoles. organic-chemistry.org These methods offer the advantage of building the desired substitution pattern directly into the heterocyclic core, avoiding the multiple steps of nitration and rearrangement.

Synthesis from Nitro-Substituted Alkenes and Hydrazines

The reaction of nitro-substituted alkenes with hydrazine derivatives is a fundamental approach to constructing the pyrazole ring. Nitroalkenes serve as versatile building blocks because the nitro group can act as both an activating group and a potential leaving group, influencing the reaction pathway and the final substitution pattern of the heterocyclic product. chim.it

One of the primary methods involves the [3+2] cycloaddition of diazo compounds with nitroalkenes. For instance, the reaction between 1,1-dinitroalkenes and diazo compounds can yield 3-nitropyrazoles. chim.it This type of reaction can sometimes be complicated by the formation of side products like dinitrocyclopropanes, resulting from nitrogen extrusion from the intermediate pyrazoline. chim.it The use of base-mediated annulations between electron-deficient diazo compounds and nitroalkenes has also been explored, leading to the formation of NH-pyrazoles through a Michael addition followed by ring closure and elimination of the nitrite (B80452) anion. chim.it

A notable example is the unexpected formation of 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole from the reaction of (E)-3,3,3-trichloro-1-nitroprop-1-ene with an N-aryl-C-phenylnitrylimine. This reaction proceeds via a [3+2] cycloaddition followed by the elimination of chloroform, leading directly to the aromatic pyrazole system instead of the expected pyrazoline intermediate. nih.gov The experimental yield for this specific transformation was reported to be 93%. nih.gov

Multi-Component Reactions for Pyrazole Core Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like substituted pyrazoles in a one-pot fashion. nih.govencyclopedia.pub These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants. nih.gov

Several MCR strategies have been developed for pyrazole synthesis. A common approach involves the condensation of a 1,3-dicarbonyl compound, an aldehyde, a hydrazine, and a nitrile. For example, a four-component reaction of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) can be used to produce substituted pyranopyrazoles. nih.gov Variations of this method have been explored using different catalysts and reaction conditions, including catalyst-free ultrasonic irradiation in water and base-catalyzed reactions under microwave irradiation, often leading to excellent yields in short reaction times. nih.gov

Another MCR strategy involves the reaction of hydrazines, nitriles, and alkynes. For instance, a one-pot procedure can generate diazatitanacyclohexadienes in situ from an alkyne, a nitrile, and a titanium imido complex, which are then oxidized to form the pyrazole product. nih.gov While this method demonstrates the feasibility of a multicomponent approach, yields can sometimes be modest. nih.gov Copper-catalyzed three-component synthesis of 1,3-substituted pyrazoles has also been reported, involving the cyclization of a hydrazine with an enaminone followed by an Ullmann coupling with an aryl halide. beilstein-journals.org

| Reactants | Product Type | Key Features | Reference |

| Nitro-substituted alkenes, Diazo compounds | Nitropyrazoles | [3+2] cycloaddition | chim.it |

| (E)-3,3,3-trichloro-1-nitroprop-1-ene, Nitrylimine | 5-Nitropyrazole | [3+2] cycloaddition followed by CHCl3 elimination | nih.gov |

| Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Pyrano[2,3-c]pyrazoles | One-pot, four-component reaction | nih.gov |

| Alkyne, Nitrile, Titanium Imido Complex | Substituted Pyrazoles | Oxidation-induced N-N bond reductive elimination | nih.gov |

Derivatization from Substituted Pyrazoles and Nitropyrazoles

The functionalization of pre-existing pyrazole rings is a crucial strategy for accessing specific isomers and derivatives that may not be readily available through direct ring synthesis. This includes reactions like nitrodehalogenation and the direct introduction or modification of nitro groups.

Transformations Involving Nitro Group Introduction or Modification

The direct nitration of pyrazoles is a common method for introducing a nitro group onto the ring. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents already present on the pyrazole ring. For instance, the nitration of 3(5)-methylpyrazole can lead to a mixture of isomers. The thermal rearrangement of 3-methyl-1-nitropyrazole yields 3(5)-methyl-5(3)-nitropyrazole, while the rearrangement of the 5-methyl isomer (4) predominantly gives 3(5)-methyl-4-nitropyrazole (93% yield). researchgate.net

The synthesis of 1-nitro-3-trinitromethylpyrazole has been achieved by treating 3-formylpyrazole oxime with dinitrogen tetroxide (N₂O₄). mdpi.comnih.gov This reaction demonstrates that N₂O₄ can nitrate the nitrogen at the 1-position of the pyrazole ring. nih.gov Furthermore, the alkylation of 3(5)-methyl-4-nitropyrazole under phase-transfer catalysis conditions has been developed as a method to synthesize N-alkylated nitropyrazoles, which are intermediates for compounds like 1-vinyl-3(5)-methyl-4-nitropyrazole. cyberleninka.ru

The reactivity of nitropyrazoles allows for further transformations. For example, the nitro group in 1-amino-3,5-dinitropyrazole can be regioselectively substituted by various nucleophiles. researchgate.net Specifically, treatment with S-nucleophiles results in the substitution of the nitro group at the 5-position. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired pyrazole isomer. Key parameters that are often manipulated include the choice of solvent, catalyst, temperature, and reaction time.

In the synthesis of 1-aryl-3,4,5-substituted pyrazoles from 1,3-diketones and arylhydrazines, the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), was found to significantly improve regioselectivity compared to protic solvents like ethanol (B145695). organic-chemistry.org The addition of an acid catalyst, such as aqueous hydrochloric acid, can further enhance the yield. organic-chemistry.org

For multi-component reactions, the catalyst and solvent system play a pivotal role. In an iodine-mediated three-component synthesis of aminopyrazole derivatives, ethanol was chosen as the optimal solvent for its environmental friendliness and ease of post-reaction processing, with a reaction temperature of 60°C providing a good balance between reaction time and yield. tandfonline.com Similarly, in the synthesis of N-carbonylvinylated pyrazoles, the reaction temperature was a critical factor, with higher temperatures leading to shorter reaction times and higher yields of the desired (E)-isomer. semanticscholar.org The addition of a silver carbonate catalyst was found to switch the selectivity to favor the (Z)-isomer. semanticscholar.org

The table below summarizes the effect of reaction conditions on the synthesis of various pyrazole derivatives.

| Reaction | Variable | Effect on Yield/Selectivity | Reference |

| Condensation of 1,3-diketones and arylhydrazines | Solvent | Aprotic solvents (DMAc, DMF) improve regioselectivity | organic-chemistry.org |

| Three-component synthesis of aminopyrazoles | Temperature | 60°C in ethanol provided optimal balance of time and yield | tandfonline.com |

| Synthesis of N-carbonylvinylated pyrazoles | Temperature | Increasing temperature increased yield of (E)-isomer | semanticscholar.org |

| Synthesis of N-carbonylvinylated pyrazoles | Catalyst (Ag₂CO₃) | Addition favored formation of (Z)-isomer | semanticscholar.org |

| Alkylation of 3(5)-methyl-4-nitropyrazole | Reaction Medium | Absence of benzene (B151609) in PTC improved yield from 50% to 80% | cyberleninka.ru |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methyl 1 Nitropyrazole

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is instrumental in identifying the functional moieties and understanding the bond mechanics within a molecule.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In 5-Methyl-1-nitropyrazole, the most characteristic vibrations are associated with the nitro (NO₂) group, the pyrazole (B372694) ring, and the methyl (CH₃) group.

The nitro group gives rise to two particularly strong and distinct absorption bands: the asymmetric stretching vibration (νₐₛNO₂) and the symmetric stretching vibration (νₛNO₂). In platinum(II) complexes containing 1-methyl-5-nitropyrazole (B1614818) as a ligand, these bands have been observed, providing a close approximation for the free ligand. For instance, in trans-dichloridobis(1-methyl-5-nitropyrazole)platinum(II), the asymmetric NO₂ stretch appears at 1560 cm⁻¹ and the symmetric stretch is found at 1362 cm⁻¹. A deformation mode for the NO₂ group is also identified at 832 cm⁻¹ in the complex. mdpi.com The pyrazole ring itself contributes to several vibrations, including C=N and C=C stretching modes, which typically appear in the 1600 to 1400 cm⁻¹ region. smolecule.com The C-H stretching vibrations of the aromatic pyrazole ring are expected around 3100-3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are typically observed between 3000 and 2900 cm⁻¹. smolecule.com

Table 1: Characteristic IR Absorption Bands for this compound and Related Structures

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch (νₐₛ) | 1560 | mdpi.com |

| Nitro (NO₂) | Symmetric Stretch (νₛ) | 1362 | mdpi.com |

| Nitro (NO₂) | Deformation (δ) | 832 | mdpi.com |

| Pyrazole Ring | C-H Stretch | 3100 - 3000 | smolecule.com |

| Pyrazole Ring | C=N / C=C Stretch | 1600 - 1400 | smolecule.com |

Note: Data for NO₂ group vibrations are from a platinum(II) complex of 1-methyl-5-nitropyrazole and serve as a close reference.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to IR spectroscopy and is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. While specific experimental Raman spectra for this compound were not detailed in the surveyed literature, theoretical and experimental studies on isomers like 1-methyl-4-nitropyrazole provide a strong basis for predicting the key Raman-active modes. researchgate.netmdpi.com

The molecular vibrations of the nitro group, which are strong in the IR spectrum, are also expected to be prominent in the Raman spectrum. The symmetric stretch of the NO₂ group is typically a strong Raman band. The pyrazole ring should exhibit several characteristic Raman bands corresponding to ring stretching and deformation modes. These "ring breathing" modes are often strong and are diagnostic for the heterocyclic structure. The vibrations of the methyl group, including symmetric and asymmetric C-H stretching and bending modes, would also be observable. The cross-validation between theoretical calculations and experimental spectra for related nitropyrazoles has proven effective for the detailed assignment of vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy reveals the different types of hydrogen atoms in a molecule. In this compound, there are two distinct proton environments: the protons of the N-methyl group and the two protons on the pyrazole ring (at positions 3 and 4).

Detailed spectroscopic analyses, including two-dimensional (2D) NMR techniques, have been performed on 1-methyl-5-nitropyrazole to unambiguously assign the proton signals. researchgate.net In studies of platinum complexes where 1-methyl-5-nitropyrazole acts as a ligand, the signals for the ligand's protons are clearly identified. For example, in the ¹H NMR spectrum (recorded in acetone-d₆) of a platinum complex, the N-methyl group (N-CH₃) appears as a singlet at approximately 4.84 ppm. The two aromatic protons on the pyrazole ring appear as distinct singlets at 7.32 ppm and 8.26 ppm. mdpi.com The deshielding effect of the aromatic pyrazole ring and the electron-withdrawing nitro group results in the downfield chemical shifts of the ring protons compared to the methyl protons.

Table 2: ¹H NMR Chemical Shifts for 1-Methyl-5-nitropyrazole Ligand

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Solvent | Source |

|---|---|---|---|---|

| N-CH₃ | ~4.84 | Singlet | Acetone-d₆ | mdpi.com |

| Ring H | ~7.32 | Singlet | Acetone-d₆ | mdpi.com |

Note: Data is from the 1-methyl-5-nitropyrazole ligand within a platinum(II) complex.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, four distinct carbon signals are expected: one for the methyl group and three for the carbon atoms of the pyrazole ring (C3, C4, and C5). The assignment of these signals has been confirmed through comprehensive studies involving 2D NMR spectroscopy. researchgate.net The carbon atom attached to the methyl group (C5) and the carbons of the pyrazole ring (C3, C4) have distinct chemical environments due to the influence of the adjacent nitrogen atoms and the electron-withdrawing nitro group.

Table 3: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Approximate Chemical Shift (δ) in ppm | Source |

|---|---|---|

| C3 | 142.1 | PubChem |

| C4 | 112.5 | PubChem |

| C5 | 142.1 | PubChem |

Note: Data sourced from the PubChem database entry for 1-methyl-5-nitropyrazole (CID 143145).

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique that gives direct insight into the electronic environment of the nitrogen atoms within a molecule. For this compound, there are three different nitrogen atoms: the two adjacent nitrogens in the pyrazole ring (N1 and N2) and the nitrogen of the nitro group. Each of these exhibits a characteristic chemical shift. The N1 atom is bonded to the methyl group, the N2 atom is part of the pyrazole ring, and the N-NO₂ nitrogen is part of the nitro functional group. The chemical shifts are highly sensitive to the hybridization and chemical bonding of the nitrogen atoms.

Table 4: ¹⁵N NMR Chemical Shifts for this compound

| Nitrogen Atom | Approximate Chemical Shift (δ) in ppm | Source |

|---|---|---|

| N1 | -163.6 | PubChem |

| N2 | -76.8 | PubChem |

Note: Data sourced from the PubChem database entry for 1-methyl-5-nitropyrazole (CID 143145), referenced to nitromethane.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns. The nominal molecular weight of this compound (C₄H₅N₃O₂) is 127.10 g/mol . nih.gov Various mass spectrometry methods are employed to analyze this and related compounds.

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z), which is instrumental in confirming the elemental composition of a compound. For this compound, the calculated exact mass is 127.038176411 Da. nih.gov HRMS analysis is a standard method for the characterization of novel nitropyrazole derivatives, often utilizing techniques like Electrospray Ionization (ESI) to generate ions. acs.orgrsc.org This precise mass measurement allows for the unambiguous confirmation of the molecular formula C₄H₅N₃O₂, distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for analyzing volatile compounds like this compound. In GC-MS analysis, the compound is first separated on a chromatographic column before entering the mass spectrometer for ionization and detection. The mass spectrum of 1-methyl-5-nitropyrazole (an isomer) shows a molecular ion peak [M]⁺ at m/z 127, though it is often of low abundance. researchgate.net

The fragmentation of 1-methyl-5-nitropyrazole is distinct from its other isomers (1-methyl-3-nitropyrazole and 1-methyl-4-nitropyrazole). researchgate.net A notable feature in the mass spectra of 1-methyl-5-nitropyrazoles is the observed loss of HCO, which may be due to an intramolecular reaction between the 1-methyl and the 5-nitro group. rsc.org The fragmentation pattern is also influenced by an "ortho effect" between the adjacent methyl and nitro groups, leading to specific cleavage pathways. researchgate.net

Detailed fragmentation studies of 1-methyl-5-nitropyrazole (referred to as compound 30 ) reveal several key fragment ions. researchgate.netresearchgate.net

Interactive Data Table: Key GC-MS Fragments of 1-Methyl-5-nitropyrazole

| Fragment Ion | Proposed Structure/Loss | Mass-to-Charge (m/z) | Reference |

| [M]⁺ | Molecular Ion | 127 | researchgate.net |

| [M-NO₂]⁺ | Loss of nitro group | 81 | researchgate.net |

| [M-HCO]⁺ | Loss of formyl radical | 98 | rsc.org |

| Fragment 'g' | C₄H₃N₂ | 80 | researchgate.net |

| Fragment 'e' | C₂H₂N | 42 | researchgate.net |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing a wide range of compounds, including those that are part of larger molecular complexes. uni-oldenburg.de ESI-MS has been successfully used to characterize platinum(II) complexes where 1-methyl-5-nitropyrazole acts as a ligand. mdpi.com In these studies, the analysis is performed in the positive ionization mode, and the resulting spectra show quasi-molecular ion peaks corresponding to the complex with alkali metal adducts. mdpi.com

For instance, the ESI-MS analysis of dichloridobis(1-methyl-5-nitropyrazole)platinum(II) revealed quasi-molecular ion peaks at m/z 541.9575 for [PtL₂+Na]⁺ and m/z 557.9326 for [PtL₂+K]⁺, where L represents the 1-methyl-5-nitropyrazole ligand. mdpi.com This technique is also broadly applied to investigate other nitroimidazolic compounds, demonstrating its utility in studying the ionization reactions of this class of molecules. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to radical species)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to detect and characterize chemical species that have one or more unpaired electrons, known as paramagnetic species or free radicals. nih.gov

In its ground state, this compound is a diamagnetic molecule with no unpaired electrons and is therefore EPR silent. However, like many nitroaromatic compounds, it can be reduced to form a radical anion, [C₄H₅N₃O₂]⁻•. This radical anion, having an unpaired electron, would be paramagnetic and thus detectable by EPR spectroscopy. The technique can provide valuable information on the identity, quantity, and electronic environment of such radical species. nih.gov

While EPR is a potent tool for studying radical ions, specific EPR studies focusing on the radical anion of this compound are not prominently featured in the surveyed literature. The technique is widely used for detecting short-lived radicals through spin trapping or for characterizing stable radicals. nih.gov For comparison, the simple methyl radical (•CH₃) exhibits a characteristic EPR spectrum of four lines with a relative intensity ratio of 1:3:3:1, arising from the interaction of the unpaired electron with the three equivalent protons. testbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. Experimental and theoretical studies have been conducted on the spectral properties of 1-methyl-5-nitropyrazole. researchgate.net

The analysis of the UV-Vis spectrum of 1-methyl-5-nitropyrazole reveals specific absorption maxima (λmax) that correspond to electronic transitions between different molecular orbitals. A detailed comparison between experimental measurements in ethanol (B145695) and theoretical calculations has been performed to assign these transitions. researchgate.net

Interactive Data Table: UV-Vis Spectral Data for 1-Methyl-5-nitropyrazole

| Solvent | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) | Reference |

| Ethanol | 266 | 258.42 | 0.1654 | HOMO -> LUMO (98%) | researchgate.net |

| Ethanol | - | 215.15 | 0.0024 | HOMO-1 -> LUMO+1 (64%) | researchgate.net |

| Ethanol | - | 204.91 | 0.2253 | HOMO-1 -> LUMO (97%) | researchgate.net |

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.

The most intense experimental band at 266 nm is attributed primarily to the π → π* transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Femtosecond Laser-Induced Breakdown Spectroscopy (FLIBS) for Elemental Composition and Plasma Dynamics

Femtosecond Laser-Induced Breakdown Spectroscopy (FLIBS) is an advanced analytical technique used for rapid, multi-elemental analysis of materials. acrhem.orgoptica.org It involves focusing high-intensity, ultrashort laser pulses onto a sample, which creates a plasma. The light emitted from this plasma is then analyzed to determine the elemental composition of the sample. researchgate.net

FLIBS has been employed to investigate various nitropyrazole compounds, which serve as models for energetic materials. acrhem.orgmdpi.com When applied to nitropyrazoles, the FLIBS spectra reveal the presence of both atomic emission lines and molecular emission bands. acrhem.orgspiedigitallibrary.org

Key spectral features observed in the FLIBS analysis of nitropyrazoles include:

Atomic Emission Lines: Signals corresponding to the constituent elements Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) are readily identified. acrhem.orgoptica.org

Molecular Emission Bands: Prominent bands from diatomic species are observed, most notably the CN (cyanide) violet bands and the C₂ Swan bands. acrhem.orgmdpi.com The formation of these molecular species is influenced by the surrounding atmosphere (e.g., air, argon, nitrogen). acrhem.org

Studies on plasma dynamics involve measuring the decay times of these atomic and molecular emissions. For example, the decay time of CN emission from nitropyrazoles was found to be longest in an air atmosphere, while the C₂ emission decay was longest in an argon atmosphere. acrhem.orgoptica.org By analyzing the ratios of different emission intensities (e.g., CN/C₂, O/N), a correlation can be drawn between the spectral signals and the properties of the molecule, such as its oxygen balance. optica.org

Interactive Data Table: Common Emissions in FLIBS of Nitropyrazoles

| Species | Type | Key Spectral Regions (nm) | Reference |

| CN | Molecular | 357-360, 384-389, 414-423 | acrhem.orgspiedigitallibrary.org |

| C₂ | Molecular | 460-475, 510-520, 550-565 | acrhem.orgspiedigitallibrary.org |

| C | Atomic | 247.82 | researchgate.netspiedigitallibrary.org |

| H | Atomic | 656.2 | researchgate.netspiedigitallibrary.org |

| N | Atomic | Multiple lines (e.g., 742-746, 818-824) | acrhem.org |

| O | Atomic | Multiple lines (e.g., 777, 844) | acrhem.org |

Chemical Reactivity and Transformation Pathways of 5 Methyl 1 Nitropyrazole

Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

Nucleophilic substitution on the pyrazole ring, particularly in nitropyrazoles, is a key transformation pathway. The positions for nucleophilic attack are generally C-3 and C-5, influenced by the electron-withdrawing nature of the substituents and the nitrogen atoms in the ring. researchgate.net

Reactivity of the Nitro Group at Position 5

The nitro group, especially when positioned at C-5 of the pyrazole ring, is susceptible to nucleophilic substitution. researchgate.net In dinitropyrazoles, the 5-NO2 group can be selectively substituted by various nucleophiles. researchgate.net Quantum-chemical calculations on 1-methyl-3,4,5-trinitropyrazole (MTNP) indicate that nucleophilic attack is most likely to occur at the C-5 position. researchgate.net This is supported by thermochemical calculations which show that the substitution products at C-5 are thermodynamically more favorable. researchgate.net

Regioselectivity in Nucleophilic Attack

The regioselectivity of nucleophilic attack on nitropyrazoles is a complex phenomenon that can be governed by either charge distribution (charge control) or the thermodynamic stability of the resulting products (thermodynamic control). researchgate.net

For 1-methyl-3,4,5-trinitropyrazole (MTNP), the calculated charge distribution aligns with the experimentally observed preference for nucleophilic attack at the C-5 position, suggesting a charge-controlled mechanism. researchgate.net However, in other nitropyrazole systems, such as the anion of 3,4,5-trinitropyrazole (ATNP) and various 4-chloro-3,5-dinitropyrazoles, the regioselectivity does not correlate with the calculated charge distribution, indicating that the reaction mechanism is likely under thermodynamic control. researchgate.net

Table 1: Calculated Relative Energies and Enthalpies of Nucleophilic Attack on Nitropyrazoles

| Compound | Position of Attack | Relative Energy of σ-Complex (kcal/mol) | Enthalpy of Nucleophilic Attack (kcal/mol) |

| MTNP | C-3 | 2.5 | -28.9 |

| C-4 | 12.8 | -18.7 | |

| C-5 | 0.0 | -31.5 |

Data sourced from quantum-chemical calculations simulating the attack of a model HS⁻ nucleophile. The most favorable pathway is indicated in bold. researchgate.net

Electrophilic Aromatic Substitution Reactions

The pyrazole ring is generally susceptible to electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. mdpi.com The presence of a nitro group, a strong electron-withdrawing group, deactivates the ring towards electrophilic attack. researchgate.net However, electrophilic substitution can still occur, often requiring more forcing conditions.

For pyrazoles, the C-4 position is the typical site for electrophilic attack. researchgate.net The kinetics of nitration have been studied for several pyrazole derivatives. These studies show that the reactions typically proceed on the free base species of the pyrazole. rsc.org For instance, the nitration of 1,4-dimethylpyrazole (B91193) at the 3-position and 1,4-dimethyl-3-nitropyrazole at the 5-position have been kinetically analyzed. rsc.org

In some cases, N-nitropyrazoles themselves can act as nitrating reagents for other aromatic compounds in a process known as electrophilic aromatic substitution (SEAr). nih.govacs.org The reactivity of these N-nitropyrazole nitrating agents is influenced by the substituents on the pyrazole ring. nih.gov For example, N-nitropyrazoles with strong electron-withdrawing groups exhibit significantly enhanced nitrating reactivity. nih.govacs.org

Isomerization and Tautomerism Studies in Solution and Solid State

Isomerization and tautomerism are important aspects of pyrazole chemistry. N-nitropyrazoles can isomerize to the more stable C-nitropyrazoles, a transformation that typically requires high temperatures. acs.org However, an unexpected isomerization of an N-nitropyrazole to a C-nitropyrazole has been reported to occur under milder conditions in the presence of hydrazine (B178648). acs.org

Annular Tautomerism (e.g., 3(5)-methyl-4-nitropyrazole)

Annular tautomerism is a form of prototropic tautomerism that occurs in pyrazoles with a hydrogen atom on one of the ring nitrogens. This leads to an equilibrium between two tautomeric forms. For example, in 3(5)-methyl-4-nitropyrazole, the proton can reside on either N-1 or N-2, leading to 3-methyl-4-nitropyrazole and 5-methyl-4-nitropyrazole tautomers.

Solid-state 13C NMR spectroscopy is a powerful tool for studying annular tautomerism in pyrazoles, as the tautomeric exchange is often slow enough in the solid state to observe distinct signals for each tautomer. cdnsciencepub.com For 4-substituted 3(5)-methylpyrazoles, the tautomer that is predominantly present in the solid state is the 4-X-5-methylpyrazole form. cdnsciencepub.comuned.es

The tautomerization barrier for 3,5-dimethyl-4-nitropyrazole in methanol-d4 (B120146) has been determined to be 12.1 kcal/mol. cdnsciencepub.com In the solid state, 3,5-dimethyl-4-nitropyrazole shows broad NMR signals, indicating that the tautomerism may not be completely frozen. cdnsciencepub.com

Studies on a series of 3(5)-disubstituted-1H-pyrazoles with ester or amide groups, along with a nitro group, have shown that the position of the substituents significantly influences which tautomer is favored in both the crystal state and in solution. nih.gov For pyrazoles with a nitro group, the tautomer with the ester or amide group at position 5 (tautomer T5) was found to be present. nih.gov

Effect of Substituents on Tautomeric Equilibria

The tautomeric equilibrium of pyrazole derivatives is significantly influenced by the electronic and steric nature of the substituents on the ring. researchgate.netencyclopedia.pub For N-unsubstituted pyrazoles, annular tautomerism involves the migration of a proton between the two annular nitrogen atoms. The relative stability of these tautomers is a critical factor that governs the compound's reactivity and intermolecular interactions. researchgate.netresearchgate.net

The presence of a methyl group and a nitro group, as in the isomers of methyl-nitropyrazole, has distinct and often competing effects on the tautomeric preference.

Electronic Effects : The position of the nitro group, a strong electron-withdrawing substituent, is a dominant factor. When located at the C3 or C5 position, the nitro group enhances the acidity of the adjacent N-H proton and stabilizes the corresponding tautomer through resonance delocalization. mdpi.com Conversely, electron-donating groups like the methyl group tend to stabilize the tautomer where the proton is on the adjacent nitrogen. mdpi.com Theoretical studies have indicated that groups capable of electron donation through the π-system, such as methyl (CH₃) and nitro (NO₂), generally favor the C3-tautomer (which would be the 5-substituted tautomer in this case). mdpi.com

Steric Effects : Methyl groups can exert steric hindrance that influences the tautomeric equilibrium. For instance, in 4-substituted 3(5)-methylpyrazoles, the tautomer with the methyl group at position 5 is generally favored in the solid state. cdnsciencepub.com This preference helps to minimize steric clash. Comparative analyses have shown that methyl substituents can increase the energy barrier for tautomer interconversion by approximately 5–10 kJ/mol due to this steric hindrance.

Solvent Effects : The equilibrium can also be modulated by the solvent. Polar solvents may stabilize more polar or zwitterionic forms through hydrogen bonding interactions.

In the case of 3(5)-methyl-4-nitropyrazole, solid-state analysis shows that the 5-methyl-4-nitro-1H-pyrazole tautomer is the one present in the crystal. cdnsciencepub.com For 5-methyl-1-nitropyrazole, which is an N-substituted pyrazole, the tautomerism is fixed by the presence of the nitro group on the nitrogen atom, preventing proton migration between the ring nitrogens. However, understanding the substituent effects in the corresponding N-H analogues is crucial for predicting reactivity in synthesis and derivatization reactions.

Table 1: Influence of Substituents on Pyrazole Tautomeric Preferences

| Substituent | Position | Electronic Effect | Steric Effect | Favored Tautomer | Reference(s) |

|---|---|---|---|---|---|

| Nitro (NO₂) | C3 | Strong Electron-Withdrawing | Minimal | Stabilizes 1H-tautomer | |

| Methyl (CH₃) | C5 | Electron-Donating | Hinders tautomer interconversion | 5-methyl tautomer often preferred | cdnsciencepub.com |

| Phenyl | C3/C5 | Electron-Withdrawing/Donating | Significant | Depends on other substituents | cdnsciencepub.com |

Functionalization and Derivatization Reactions

The pyrazole ring, particularly when activated by a nitro group, is a versatile scaffold for a variety of functionalization and derivatization reactions. These transformations are key to synthesizing novel compounds, including advanced energetic materials. mdpi.com

A primary goal in the chemistry of nitropyrazoles is to enhance their energetic properties by introducing additional functional groups. This often involves increasing the nitrogen content or improving the oxygen balance of the molecule. mdpi.comnih.gov

Common strategies include:

Further Nitration : Nitropyrazoles can serve as precursors for di- and trinitro-substituted analogs. For example, 3,5-dinitropyrazole can be prepared from 3-nitropyrazole through nitration and rearrangement steps. mdpi.com The introduction of more nitro groups generally increases density and detonation performance. mdpi.com

Introduction of Polynitromethyl Groups : Incorporating trinitromethyl (-C(NO₂)₃) or dinitromethyl (-CH(NO₂)₂) groups is an effective way to improve oxygen balance and energetic properties. mdpi.comnih.gov These groups can be introduced at either the N- or C-positions of the pyrazole ring through various synthetic routes, such as the destructive nitration of an acetonyl-pyrazole precursor. nih.gov A hydrazinium (B103819) salt of 5-nitro-3-dinitromethyl-2H-pyrazole has been synthesized and shown to have good density and detonation properties comparable to RDX. nih.govacs.org

Coupling with Other Heterocycles : Linking nitropyrazole units to other nitrogen-rich heterocycles like tetrazoles or triazoles is a powerful method for creating high-nitrogen energetic materials. mdpi.commdpi.com For instance, 4-amino-3,5-dinitropyrazole (ADNP) has been used as a building block, which can be connected to a 5-aminotetrazole (B145819) ring via a methylene (B1212753) bridge to synthesize new energetic compounds. mdpi.com

Amination : The nitro group on a pyrazole ring can be reduced to an amino group, which can then be used as a handle for further functionalization, such as in the Mannich reaction to introduce groups like the N-trinitroethylamino moiety. nih.gov

Table 2: Examples of Energetic Derivatives from Nitropyrazoles

| Precursor | Reagents/Reaction | Product | Key Feature | Reference(s) |

|---|---|---|---|---|

| 4-Nitro-1-acetonylpyrazole | H₂SO₄/HNO₃ | 4-Nitro-1-(trinitromethyl)-pyrazole | Introduction of trinitromethyl group | nih.gov |

| 1-Nitro-3-trinitromethylpyrazole | Hydrazine | Hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazole | Isomerization and salt formation | nih.govacs.org |

| 1-Amino-4-nitropyrazole | Trinitroethanol | 4-Nitro-N-(2,2,2-trinitroethyl)-1H-pyrazol-1-amine | Introduction of N-trinitroethylamino group | nih.gov |

The methyl group at the C5 position of the pyrazole ring is not merely a passive substituent; it can also be a site for chemical transformations.

Oxidation : Strong oxidizing agents can convert the methyl group into a carboxylic acid. This introduces a new functional group that can be used for further derivatization, such as esterification or amide bond formation.

Elimination-Addition Mechanism : In a novel reaction, 3,5-dimethyl-1,4-dinitropyrazole was found to react with secondary amines not at the nitro group, but via the methyl group. clockss.org The reaction is proposed to proceed through an elimination-addition mechanism involving a diazafulvene intermediate. This pathway leads to the formation of 3(5)-hydroxymethyl-5(3)-methyl-4-nitropyrazole and 3(5)-alkoxymethyl-5(3)-methyl-4-nitropyrazoles. clockss.org This demonstrates that the methyl group can be activated for substitution under specific conditions, providing a route to functionalized pyrazoles that might not be accessible through direct substitution on the ring.

Table 3: Derivatization Reactions of the Pyrazole Methyl Group

| Starting Material | Reagents | Product(s) | Reaction Type | Reference(s) |

|---|---|---|---|---|

| 5-Methyl-3-nitro-1H-pyrazole | Strong oxidizing agent | 3-Nitro-1H-pyrazole-5-carboxylic acid | Oxidation |

Hydrogen Bonding Interactions and Intermolecular Association

The solid-state structure and physical properties of nitropyrazoles are heavily influenced by intermolecular interactions, particularly hydrogen bonding. rsc.org These interactions dictate the crystal packing, density, and stability of the material. nih.govacs.orgacs.org

In nitropyrazole derivatives, several types of hydrogen bonds can be observed:

Conventional N-H···N/O Bonds : In N-unsubstituted nitropyrazoles, the acidic N-H proton of the pyrazole ring is a strong hydrogen bond donor. It can form robust hydrogen bonds with nitrogen atoms of adjacent pyrazole rings or with the oxygen atoms of nitro groups. rsc.org These interactions often lead to the formation of extended networks like chains (catemers), dimers, trimers, or layers. encyclopedia.pub

Non-classical C-H···O Bonds : The hydrogen atoms on the pyrazole ring or on substituents like the methyl group can act as weak hydrogen bond donors, forming C-H···O interactions with the oxygen atoms of nitro groups. rsc.org These weaker bonds, while less dominant than N-H···O bonds, play a crucial role in stabilizing the three-dimensional crystal packing. rsc.org

In cocrystals, such as those formed between nitropyrazole derivatives and other energetic materials like CL-20, O···H hydrogen bonds are prevalent and play an essential role in the intermolecular interactions. nih.govacs.orgacs.org The formation of these intermolecular bonds can increase the stability of the trigger bonds within the energetic molecule, potentially reducing its sensitivity. nih.govacs.orgacs.org In zwitterionic nitropyrazole derivatives, strong hydrogen bonding networks, in combination with π-π stacking, are credited with enhancing molecular rigidity and leading to exceptional thermal stability. rsc.org For this compound, while it lacks the classic N-H donor for tautomerism, the potential for C-H···O hydrogen bonds involving the methyl and ring hydrogens with the nitro group oxygens remains a key factor in its intermolecular association.

Table 4: Common Intermolecular Interactions in Nitropyrazoles

| Interaction Type | Donor | Acceptor | Significance | Reference(s) |

|---|---|---|---|---|

| N-H···N | Pyrazole N-H | Pyrazole N | Formation of chains and cyclic oligomers | encyclopedia.pubrsc.org |

| N-H···O | Pyrazole N-H | Nitro Group O | Strong interaction influencing packing and stability | rsc.orgrsc.org |

| C-H···O | Ring or Methyl C-H | Nitro Group O | Stabilizes 3D crystal structure | rsc.org |

Theoretical and Computational Investigations of 5 Methyl 1 Nitropyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the microscopic properties of molecules. For pyrazole (B372694) derivatives, these methods are used to predict molecular structures, vibrational frequencies, and electronic characteristics. eurasianjournals.comeurasianjournals.com Density Functional Theory (DFT) is a particularly prominent method due to its favorable balance between computational cost and accuracy, making it a standard for analyzing the electronic structure of organic compounds like nitropyrazoles. eurasianjournals.com

A foundational step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. This process is crucial for accurately predicting other molecular properties. For pyrazole derivatives, DFT methods, such as B3LYP, combined with basis sets like 6-311+G(d,p), are commonly employed to perform these optimizations. researchgate.net

The optimization process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found. The resulting structure provides key data on bond lengths, bond angles, and dihedral angles. While specific experimental data for 5-Methyl-1-nitropyrazole is not detailed in the available literature, theoretical calculations would yield a planar pyrazole ring with the methyl and nitro groups attached. The table below illustrates typical bond lengths and angles that would be determined through such a computational study.

| Parameter | Atoms Involved | Typical Calculated Value (Å or °) |

|---|---|---|

| Bond Length | N1-N2 (ring) | ~1.35 Å |

| Bond Length | N2-C3 (ring) | ~1.33 Å |

| Bond Length | C3-C4 (ring) | ~1.42 Å |

| Bond Length | C4-C5 (ring) | ~1.37 Å |

| Bond Length | C5-N1 (ring) | ~1.38 Å |

| Bond Length | C5-C(H3) | ~1.50 Å |

| Bond Length | N1-N(O2) | ~1.40 Å |

| Bond Angle | C5-N1-N2 | ~112° |

| Bond Angle | N1-N2-C3 | ~105° |

| Bond Angle | N2-C3-C4 | ~111° |

Note: The values presented are illustrative for a substituted nitropyrazole and represent typical outputs from DFT calculations.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. derpharmachemica.com

Calculations can identify the fundamental vibrational modes of the molecule, such as stretching, bending, and rocking motions. derpharmachemica.com For this compound, key predicted vibrations would include the asymmetric and symmetric stretching of the NO₂ group, C-H stretching of the methyl group and the pyrazole ring, and various ring stretching and deformation modes. Comparing calculated frequencies with experimental FT-IR and FT-Raman spectra allows for precise assignment of the observed spectral bands. nih.gov Often, calculated frequencies are scaled by a factor to better match experimental values, accounting for systematic errors in the computational method and the neglect of anharmonicity. mdpi.com

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Asymmetric Stretch | -CH₃ | ~2990 - 3010 |

| C-H Symmetric Stretch | -CH₃ | ~2900 - 2920 |

| NO₂ Asymmetric Stretch | -NO₂ | ~1550 - 1580 |

| NO₂ Symmetric Stretch | -NO₂ | ~1350 - 1380 |

| C=C / C=N Ring Stretch | Pyrazole Ring | ~1400 - 1600 |

| C-H In-plane Bend | -CH₃ | ~1440 - 1460 |

| N-N Stretch | Pyrazole Ring | ~900 - 1000 |

Note: The wavenumbers are illustrative and represent typical regions for these functional groups as determined by DFT calculations.

Electronic Structure Analysis

Analysis of the electronic structure provides insight into the distribution of electrons within the molecule, which governs its reactivity, polarity, and intermolecular interactions.

The molecular electrostatic potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It maps the electrostatic potential, which is the energy of interaction of a positive point charge with the molecule's electron cloud. MEPs are useful for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). walisongo.ac.id

For this compound, an MEP map would show negative potential (typically colored red) concentrated around the oxygen atoms of the nitro group, indicating these are the most electron-rich sites and likely to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, positive potential (blue) would be expected near the hydrogen atoms of the methyl group and the pyrazole ring, as well as potentially above the center of the aromatic ring system, highlighting regions susceptible to nucleophilic attack. researchgate.netwalisongo.ac.id

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com Analysis of the spatial distribution of the HOMO and LUMO in this compound would reveal the specific atoms that contribute most to these orbitals, thereby identifying the likely sites of reaction. For nitropyrazoles, the LUMO is often localized on the nitro group and the pyrazole ring, indicating these areas are the primary electron acceptors in a reaction.

| Parameter | Description | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability (nucleophilicity). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability (electrophilicity). wuxiapptec.com |

| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability. researchgate.netirjweb.com |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for investigating the pathways of chemical reactions, allowing for the study of transition states and intermediates that are often difficult to observe experimentally. By mapping the potential energy surface, DFT calculations can determine the activation energies for different possible reaction channels, providing a theoretical basis for understanding reaction outcomes, regioselectivity, and stereoselectivity.

Tautomeric Preference and Energy Landscape Determination

Substituted pyrazoles can exist in different tautomeric forms, primarily through annular prototropic tautomerism, where a proton shifts between the two nitrogen atoms of the ring. mdpi.com For a molecule like 5-methyl-3-nitropyrazole (a potential rearrangement product), two primary tautomers would exist. The relative stability of these tautomers, which dictates the dominant form at equilibrium, is influenced by the nature and position of the substituents. mdpi.com

Computational chemistry allows for the determination of the relative energies of these tautomers and the energy barriers for their interconversion. High-level calculations can predict the Gibbs free energy of each tautomer, providing insight into the equilibrium composition. For 3(5)-substituted pyrazoles, the electronic properties of the substituent play a key role; electron-donating groups like methyl can influence the basicity of the adjacent nitrogen atoms and thus the tautomeric preference. mdpi.com

Table 3: Illustrative Relative Energies for Substituted Pyrazole Tautomers

| Tautomer | Substituent Positions | Relative Energy (kcal/mol) |

|---|---|---|

| Tautomer A | 3-Methyl-5-nitro-1H-pyrazole | ΔE |

| Tautomer B | 5-Methyl-3-nitro-1H-pyrazole | 0 (Reference) |

This table serves as an example framework for presenting computational data on the relative stability of pyrazole tautomers. Actual values (ΔE) require specific calculations for the compound.

Aromaticity Studies of the Pyrazole Ring

The pyrazole ring is an aromatic five-membered heterocycle. mdpi.com Its aromaticity arises from a cyclic, planar system of atoms with a delocalized π-electron system containing 6 electrons, conforming to Hückel's rule. This system includes one electron from each of the three carbon atoms, one from the sp²-hybridized "pyridine-like" nitrogen, and the lone pair of electrons from the sp²-hybridized "pyrrole-like" nitrogen. mdpi.com

The degree of aromaticity can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA). A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system. Computational studies comparing pyrazole and imidazole (B134444) have shown that while both are aromatic, the pyrazole ring is slightly more aromatic. purkh.com This is attributed to the arrangement of the nitrogen atoms; in pyrazole, the two electronegative nitrogen atoms are adjacent, which is suggested to be more favorable for aromaticity than the 1,3-arrangement in imidazole where they are separated by a carbon atom. purkh.com The loss of this aromaticity in transition states, for example during rearrangement reactions, results in a significant energy penalty. mdpi.com

Table 4: Comparison of Aromaticity Indices (HOMA)

| Compound | HOMA Value | Degree of Aromaticity |

|---|---|---|

| Benzene (B151609) | ~1.00 | High (Reference) |

| Pyrazole | ~0.80 - 0.90 | High |

| Imidazole | ~0.75 - 0.85 | High |

| Cyclopentadiene | ~0.00 | Non-aromatic |

This table provides typical HOMA values to illustrate the high degree of aromaticity of the pyrazole ring in comparison to other cyclic compounds. The exact values can vary slightly depending on the computational method.

Advanced Materials Applications and Research Prospects of 5 Methyl 1 Nitropyrazole Derivatives

Role as a Precursor in High-Energy Density Materials (HEDMs) Research

5-Methyl-1-nitropyrazole and its structural isomers serve as crucial precursors in the field of High-Energy Density Materials (HEDMs). The pyrazole (B372694) ring, with its high nitrogen content and thermal stability, provides a robust scaffold for the introduction of multiple nitro groups, which are essential for energetic performance. The presence of the methyl group influences the reactivity and properties of the resulting energetic compounds. Research in this area focuses on creating novel materials with superior detonation properties, high density, and reduced sensitivity to external stimuli like impact and friction. guidechem.comnih.govmdpi.com

Synthesis of Polynitro Pyrazole Compounds (e.g., 1-methyl-3,4,5-trinitropyrazole, 3,4-dinitropyrazoles)

The synthesis of polynitro pyrazole compounds often begins with simpler pyrazole precursors, which are subjected to vigorous nitration conditions. While direct synthesis from this compound is a conceptual pathway, many established routes start with 1-methylpyrazole (B151067) or pyrazole itself, which are then progressively nitrated.

1-methyl-3,4,5-trinitropyrazole (MTNP): A common method for synthesizing MTNP, a powerful and insensitive explosive, involves the nitration of 1-methylpyrazole. google.com One route involves an initial iodination step to create 1-methyl-3,4,5-triiodopyrazole, which is subsequently nitrated with 100% nitric acid to replace the iodine atoms with nitro groups, yielding MTNP. google.comresearchgate.net Another approach involves the direct nitration of 1-methylpyrazole using a mixture of fuming sulfuric acid (oleum) and a nitrate (B79036) salt. google.com In these processes, partially nitrated intermediates are formed en route to the final trinitrated product.

3,4-dinitropyrazole (3,4-DNP): The synthesis of 3,4-DNP typically starts with the N-nitration of pyrazole using a mixture of nitric acid and acetic anhydride (B1165640) to form N-nitropyrazole. acs.org This intermediate is then thermally rearranged to produce 3-nitropyrazole. nih.govacs.org A subsequent nitration step using a mixed acid of nitric and sulfuric acid introduces a second nitro group at the 4-position to yield 3,4-DNP. acs.orgimemg.org These dinitro and trinitro pyrazoles are of significant interest due to their energetic properties. nih.gov

| Target Compound | Precursor(s) | Key Reagents | Typical Yield | Reference |

| 1-methyl-3,4,5-trinitropyrazole (MTNP) | 1-methylpyrazole | I2/KIO3, then 100% HNO3 | 86.95% | google.com |

| 1-methyl-3,4,5-trinitropyrazole (MTNP) | 1-methylpyrazole | Oleum, Nitrate Salt | Not specified | google.com |

| 3,4-dinitropyrazole (3,4-DNP) | Pyrazole | HNO3/Acetic Anhydride, then HNO3/H2SO4 | 88% | acs.org |

Development of Insensitive Energetic Materials

A primary goal in HEDM research is to develop explosives that are powerful yet safe to handle, transport, and store. Nitropyrazole derivatives have shown great promise in this area, exhibiting significantly lower sensitivity compared to traditional explosives like RDX.

| Compound | Impact Sensitivity | Friction Sensitivity | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

| 1-methyl-3,4,5-trinitropyrazole (MTNP) | Low | Low | 8.65 | 33.7 |

| 3,4-dinitropyrazole (DNP) | 67.4 cm | >216 N | Not specified | Not specified |

| RDX (for comparison) | 25.4 cm | >144 N | 8.75 | 34.7 |

Sensitivity data for DNP and RDX from ERL Impact and BAM Friction tests. imemg.org Performance data for MTNP and RDX from various sources. mdpi.comacs.org

Design of Melt-Cast Explosive Carriers

Melt-cast explosives are manufactured by melting an energetic material and pouring it into a munition casing, a process that requires the material to have a relatively low melting point and good thermal stability. TNT has traditionally been used for this purpose, but researchers are seeking replacements with better performance and safety profiles.

1-Methyl-3,4,5-trinitropyrazole (MTNP) is a promising candidate for high-energy melt-cast explosives due to its suitable melting point of 91-92°C and good explosive performance. google.comresearchgate.net Its properties make it a potential substitute for TNT-based formulations, meeting the demands of modern military applications. researchgate.net 3,4-Dinitropyrazole (DNP) is also being developed as a melt-pour explosive ingredient. imemg.org However, like some other melt-cast materials, it can exhibit undesirable recrystallization behavior upon cooling, which requires further formulation studies to overcome. imemg.org

Building Block in Complex Organic Synthesis

Beyond energetic materials, the this compound structure is representative of the broader class of pyrazoles, which are versatile building blocks in organic chemistry. Their functional groups can be manipulated to construct more complex molecules for various applications, including pharmaceuticals and agrochemicals. scirp.org

Synthesis of Heterocyclic Scaffolds

Pyrazoles are fundamental starting materials for the synthesis of a wide array of other heterocyclic systems. scirp.org The reactive sites on the pyrazole ring allow for condensation and cyclization reactions to build fused-ring systems or to link the pyrazole to other heterocyclic moieties. For instance, aminopyrazoles, which can be derived from nitropyrazoles via reduction, are used to create pyrazolopyrimidines, pyrazolotriazines, and other complex scaffolds. scirp.org The functional groups on substituted pyrazoles, such as the nitro and methyl groups on this compound, can direct these transformations, making them valuable intermediates in the synthesis of novel molecular architectures. mdpi.com

Intermediate in Multi-Step Synthetic Routes

In multi-step synthesis, a starting material is converted through a sequence of reactions into a more complex target molecule, with each reaction product serving as the intermediate for the next step. truman.edursc.org Substituted nitropyrazoles are often key intermediates in these pathways. For example, 1-methoxymethyl-3,4,5-trinitropyrazole, a structurally related compound, is a key intermediate for the synthesis of various 5-substituted-3,4-dinitropyrazole derivatives. atlantis-press.com This demonstrates how a functionalized and nitrated pyrazole core can be prepared and then further modified in subsequent steps. Mononitropyrazoles are frequently used as intermediates for the preparation of more complex, high-performance energetic materials or other functional organic molecules. nih.govmdpi.com

Applications in Ligand Design for Coordination Chemistry

Derivatives of this compound are valuable building blocks in coordination chemistry, where they are utilized in the design of ligands for the construction of metal complexes with interesting magnetic and electronic properties. The pyrazole ring, with its multiple nitrogen atoms, provides versatile coordination sites, and the presence of the methyl and nitro groups allows for the fine-tuning of the electronic and steric characteristics of the resulting ligands.

Nitronyl Nitroxide Radical Ligands

A significant area of application for this compound derivatives is in the synthesis of nitronyl nitroxide radicals, which are stable organic radicals that can act as ligands. These radical ligands are of particular interest in the field of molecular magnetism, as they can engage in magnetic exchange interactions with metal ions, leading to the formation of molecular-based magnetic materials.

One notable example is the use of a fluorinated pyrazolyl-substituted nitronyl nitroxide radical, specifically 4,4,5,5-tetramethyl-2-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl (LF), in the construction of heterospin complexes. nih.gov In this ligand, the pyrazole moiety, a derivative of 5-methyl-pyrazole, serves as a key component that can coordinate to a metal center through one of its nitrogen atoms. The nitronyl nitroxide group provides a stable radical center with its own magnetic moment. The combination of these two functionalities in a single molecule allows for the creation of complexes where the magnetic moments of the metal ion and the radical ligand are directly coupled.

Research has shown that such ligands can be used to synthesize a variety of 3d metal complexes. nih.gov The resulting structures and magnetic properties are highly dependent on the specific metal ion used and the coordination geometry of the complex. nih.gov For instance, dimer structures have been observed where the metal ion is six-coordinated, binding to two hfac (hexafluoroacetylacetonate) ligands, one oxygen atom from the radical, and one nitrogen atom from the pyrazole ring. nih.gov The magnetic interactions in these complexes can be quite strong, with significant antiferromagnetic coupling observed between the metal ions and the directly coordinated radicals. nih.gov

Another example involves the use of 2-{4-(1-methyl)-pyrazolyl}-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (4-NIT-MePyz) as a bridging ligand to create hetero-tri-spin 1-D coordination polymers. atlantis-press.com In these materials, the 4-NIT-MePyz radical connects both a lanthanide(III) ion and a copper(II) ion through its pyrazole and aminoxyl groups, respectively, forming a chain structure. atlantis-press.com This demonstrates the versatility of methyl-pyrazole-nitronyl nitroxide ligands in constructing complex, multidimensional magnetic materials. atlantis-press.com

Metal Complex Formation

Beyond radical ligands, derivatives of this compound are employed in the formation of a wide array of metal complexes with diverse applications. The pyrazole core offers multiple coordination modes, acting as a monodentate, bidentate, or bridging ligand. nih.gov This versatility allows for the synthesis of mononuclear and polynuclear complexes with tailored geometries and properties.

For example, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide has been used to synthesize mononuclear coordination complexes with cadmium(II), copper(II), and iron(II). nih.gov In these complexes, the ligand coordinates to the metal center, and the coordination sphere is completed by other ligands such as chloride anions or solvent molecules. nih.gov The resulting supramolecular structures can be influenced by hydrogen bonding interactions. nih.gov

The introduction of different substituents onto the pyrazole ring can significantly modulate the electronic and steric properties of the resulting metal complexes. For instance, the use of 5-methyl-3-(trifluoromethyl)-1H-pyrazole as a ligand has been explored in the synthesis of coordination compounds with first-row transition metals like manganese, cobalt, nickel, copper, and zinc. nih.gov The trifluoromethyl group, being strongly electron-withdrawing, can influence the acidity, stability, and reactivity of the metal complexes. nih.gov In these complexes, the pyrazole ligand typically coordinates in a monodentate fashion through the pyridine-like nitrogen atom. nih.gov

The table below summarizes selected metal complexes formed with 5-methyl-pyrazole derivatives, highlighting the metal center, the specific ligand used, and the resulting complex type.

| Metal Ion | Ligand Derivative | Complex Type | Reference |

| Mn(II), Co(II), Ni(II) | 4,4,5,5-tetramethyl-2-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl (LF) | Dimer, [M(hfac)2LF]2 | nih.gov |

| Cu(II) | 4,4,5,5-tetramethyl-2-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl (LF) | Chain-polymer, [Cu(hfac)2LF]n | nih.gov |

| Gd(III), Tb(III), Dy(III), Cu(II) | 2-{4-(1-methyl)-pyrazolyl}-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (4-NIT-MePyz) | 1-D Coordination Polymer, [Ln(hfac)3Cu(hfac)2(4-NIT-MePyz)2] | atlantis-press.com |

| Cd(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1) | Mononuclear, [Cd(L1)2Cl2] | nih.gov |

| Cu(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1) | Mononuclear, Cu(L1)2(C2H5OH)22 | nih.gov |

| Fe(II) | 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one (L2, from in situ oxidation of L1) | Mononuclear, Fe(L2)2(H2O)22·2H2O | nih.gov |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | 5-methyl-3-(trifluoromethyl)-1H-pyrazole | Mononuclear, M(Ac)2·2L and M(Ac)2·L·DMF | nih.gov |

Investigation in Dye and Luminophore Chemistry

The investigation of this compound derivatives in the field of dye and luminophore chemistry is an emerging area of research, driven by the tunable photophysical properties of the pyrazole scaffold. The electronic characteristics of the pyrazole ring, influenced by substituents such as the methyl and nitro groups, can be exploited to design molecules with specific absorption and emission properties.

Research has indicated that pyrazole-based compounds, including nitro derivatives, have the potential to be components of dyes and luminophores. mdpi.com The introduction of a nitro group, a strong electron-withdrawing group, can significantly impact the electronic transitions within the molecule, leading to changes in its color and luminescent behavior. This makes nitropyrazole derivatives attractive candidates for the development of new functional dyes.

For instance, the synthesis of novel azo pyrazole disperse dyes has been reported, demonstrating the utility of the pyrazole core in creating colored compounds for applications such as dyeing polyester (B1180765) fabrics. While these specific examples may not be direct derivatives of this compound, they establish the principle that the pyrazole ring system is a viable platform for dye design.

Furthermore, certain pyrazole derivatives have been shown to exhibit photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where each form has a different absorption spectrum. mdpi.com For example, a 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl) derivative has been synthesized that displays photochromic behavior in both the crystalline and solution phases. mdpi.com This property is of great interest for applications in optical memory, molecular switches, and smart materials.

The table below provides an overview of the investigation of pyrazole derivatives in dye and luminophore chemistry, highlighting the type of derivative and its observed properties.

| Pyrazole Derivative Type | Investigated Property | Potential Application | Reference |

| (Pyrazolyl)tetrazole amino and nitro derivatives | Component of dyes and luminophores | Functional dyes, high-energy materials | mdpi.com |

| Azo pyrazole derivatives | Disperse dyes for polyester | Textile dyeing | |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl) derivative | Photochromism | Optical memory, molecular switches | mdpi.com |

While the direct exploration of this compound in this context is still developing, the broader research into pyrazole-based dyes and luminophores suggests a promising future for its derivatives in the design of novel photoactive materials.

Future Research Directions and Emerging Areas

Exploration of Novel Green Synthetic Methodologies

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For pyrazole (B372694) derivatives, traditional synthesis often involves harsh conditions, organic solvents, and extended reaction times, which are economically and environmentally costly. researchgate.net Future research should focus on applying green chemistry principles to the synthesis of 5-Methyl-1-nitropyrazole.

Promising green methodologies for pyrazole synthesis include microwave-assisted synthesis, grinding techniques, and the use of water as a solvent. researchgate.netnih.gov Microwave and grinding methods offer significant advantages by reducing reaction times and often eliminating the need for conventional solvents. nih.gov The use of water as a reaction medium is particularly attractive due to its availability, low cost, and non-toxic nature. researchgate.net For instance, a green approach for synthesizing 3-nitropyrazole utilized oxone as the nitrating agent and water as the solvent, highlighting a safer and more environmentally friendly process. nih.gov Similarly, a low-toxicity, high-efficiency method has been developed for 1-methyl-3-nitropyrazole using silicon oxide-bismuth nitrate (B79036) in tetrahydrofuran. nih.gov

Future investigations should aim to adapt and optimize these green techniques for the nitration of 5-methylpyrazole to yield this compound. The exploration of solid acid catalysts, alternative nitrating agents, and solvent-free conditions could lead to more sustainable and efficient production methods.

Table 1: Comparison of Conventional and Green Synthetic Methodologies for Pyrazole Derivatives

| Parameter | Conventional Methods | Green Methodologies | Potential Benefits |

|---|---|---|---|

| Solvent | Organic solvents (e.g., Acetic Anhydride (B1165640), Benzonitrile) nih.gov | Water, Tetrahydrofuran, or solvent-free researchgate.netnih.govnih.gov | Reduced toxicity and environmental impact. |

| Energy Source | Conventional heating | Microwaves, Ultrasonication, Grinding researchgate.netnih.gov | Faster reaction times, reduced energy consumption. |

| Reagents | Concentrated acids (HNO₃/H₂SO₄) nih.gov | Oxone, Silicon oxide-bismuth nitrate nih.gov | Milder conditions, safer handling, less hazardous waste. |

| Reaction Time | Several hours to days nih.gov | Minutes to a few hours nih.gov | Increased process efficiency. |

Advanced Characterization of Solid-State Forms and Polymorphs

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, significantly influences the physical properties of a compound, including its density, melting point, solubility, and stability. wiley-vch.de For energetic materials and pharmaceuticals, controlling polymorphism is critical as it can affect performance and bioavailability. wiley-vch.denih.gov While the phenomenon is common in small organic molecules, a detailed investigation into the solid-state forms of this compound has not been reported. wiley-vch.de